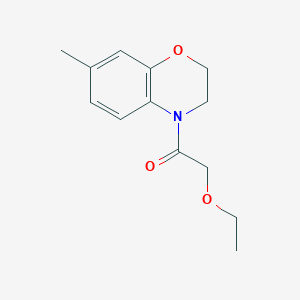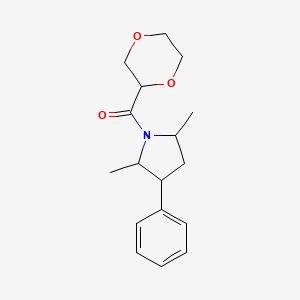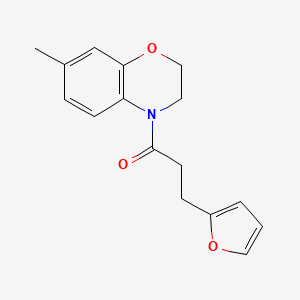
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one, also known as FM-BZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one is not fully understood. However, studies have suggested that 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one may exert its biological activity through the inhibition of enzymes involved in various cellular processes, such as inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes involved in these processes. Additionally, 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has been found to exhibit anti-microbial activity against various bacterial strains. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one also has some limitations, such as its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one. One potential direction is the development of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one-based materials with novel properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one. Furthermore, the potential applications of 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one in drug discovery and catalysis should be explored.
Méthodes De Synthèse
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one can be synthesized through a multi-step process that involves the condensation of furan-2-carbaldehyde and 7-methyl-2,3-dihydro-1,4-benzoxazine-4-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with propionyl chloride.
Applications De Recherche Scientifique
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has been used as a ligand in various metal-catalyzed reactions.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-4-6-14-15(11-12)20-10-8-17(14)16(18)7-5-13-3-2-9-19-13/h2-4,6,9,11H,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIEWFCUSWWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)
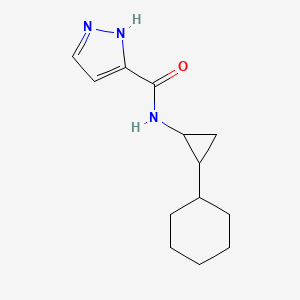
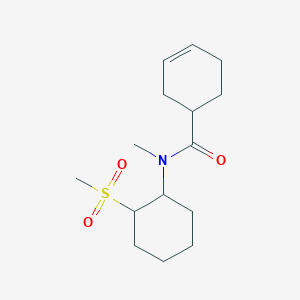

![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
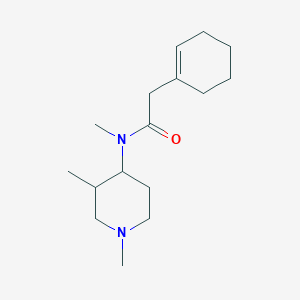
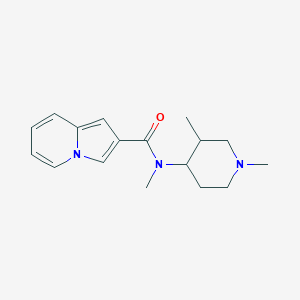
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
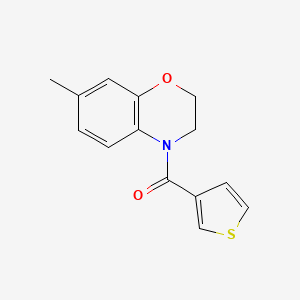
![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)

